molecular formula C23H17FO5 B2805967 7-[(2-fluorophenyl)methoxy]-3-(3-methoxyphenoxy)-4H-chromen-4-one CAS No. 848744-69-4

7-[(2-fluorophenyl)methoxy]-3-(3-methoxyphenoxy)-4H-chromen-4-one

Cat. No.: B2805967
CAS No.: 848744-69-4
M. Wt: 392.382
InChI Key: OMJMRTFZXOPSHZ-UHFFFAOYSA-N
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Description

7-[(2-fluorophenyl)methoxy]-3-(3-methoxyphenoxy)-4H-chromen-4-one (CAS Number 848744-69-4) is a chemical compound with the molecular formula C23H17FO5 and a molecular weight of 392.38 g/mol . This 4H-chromen-4-one derivative is supplied for research and development purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals . Chromene derivatives are a subject of significant interest in medicinal chemistry research. Structurally related compounds have been investigated for their potential as multimodal anticancer agents . Some analogs have demonstrated robust antiproliferative activities against human cancer cell lines, with mechanisms that may include disrupting microtubule function, inducing G2/M cell cycle arrest, and inhibiting angiogenesis . The presence of specific substituents, such as the 2-fluorobenzyloxy and 3-methoxyphenoxy groups, may influence the compound's physicochemical properties and interaction with biological targets. Researchers can utilize this compound as a key intermediate or building block in organic synthesis or as a reference standard in biological screening assays to explore its specific properties and applications. All sales are final, and researchers are responsible for verifying the product's identity, purity, and suitability for their specific applications.

Properties

IUPAC Name

7-[(2-fluorophenyl)methoxy]-3-(3-methoxyphenoxy)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FO5/c1-26-16-6-4-7-18(11-16)29-22-14-28-21-12-17(9-10-19(21)23(22)25)27-13-15-5-2-3-8-20(15)24/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJMRTFZXOPSHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-fluorophenyl)methoxy]-3-(3-methoxyphenoxy)-4H-chromen-4-one typically involves the reaction of 2-fluorophenol with 3-methoxyphenol in the presence of a suitable base and a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using chromatographic techniques to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

7-[(2-fluorophenyl)methoxy]-3-(3-methoxyphenoxy)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted chromen-4-one derivatives.

Scientific Research Applications

7-[(2-fluorophenyl)methoxy]-3-(3-methoxyphenoxy)-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-[(2-fluorophenyl)methoxy]-3-(3-methoxyphenoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Chromen-4-one derivatives are often modified at positions 3, 7, and/or 2 to tune bioactivity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons
Compound Name (Source) R7 Substituent R3 Substituent Molecular Weight (g/mol) Notable Properties/Activities
Target Compound 2-Fluorophenylmethoxy 3-Methoxyphenoxy 408.33 Hypothesized enzyme inhibition
7-Hydroxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one (BB77305, ) Hydroxy 3-Methoxyphenoxy 352.26 Structural analog with trifluoromethyl group at position 2
3-(Difluoromethoxy)-2-(3-methoxyphenyl)-4H-chromen-4-one (3h, ) Difluoromethoxy 3-Methoxyphenyl 328.27 Electron-withdrawing substituents
7-(2-(Benzyl(methyl)amino)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one (10, ) Aminoethoxy 4-Methoxyphenyl ~450 AChE/BuChE dual inhibition
7-Bromo-2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one (25, ) Bromo 4-Dimethylaminophenyl ~380 Photoreactivity studies
Key Observations:

Fluorine vs.

Methoxy Positioning: The 3-methoxyphenoxy group in the target differs from 4-methoxyphenyl in compound 10 , altering electronic effects (para vs. meta substitution).

Trifluoromethyl Influence: BB77305 shares the 3-methoxyphenoxy group but includes a trifluoromethyl at position 2, which increases metabolic stability compared to the target’s 2-fluorophenylmethoxy.

Biological Activity

7-[(2-fluorophenyl)methoxy]-3-(3-methoxyphenoxy)-4H-chromen-4-one, a chromone derivative, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by a complex structure that includes a chromene core and various substituents that may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C19H17FO6C_{19}H_{17}FO_{6} with a molecular weight of 356.34 g/mol. The structural representation can be summarized as follows:

ComponentDescription
Chromene CoreBicyclic structure
Substituents2-fluorophenyl, methoxy groups
Functional GroupsEther and phenolic groups

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms, including:

  • Antioxidant Activity : The presence of methoxy groups enhances the electron-donating ability, contributing to its antioxidant properties. This activity is crucial in mitigating oxidative stress-related diseases.
  • Antimicrobial Properties : Studies have indicated that chromone derivatives exhibit significant antimicrobial effects against various pathogens. The specific interactions of this compound with microbial membranes may lead to disruption and cell death.
  • Anti-inflammatory Effects : The compound has shown potential in inhibiting pro-inflammatory cytokines, which is beneficial in treating chronic inflammatory conditions.
  • Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways, including caspase activation and modulation of cell cycle regulators.

Research Findings

Recent research has focused on the synthesis and evaluation of the biological activities of this compound:

Case Study 1: Antioxidant Activity

A study assessed the antioxidant capacity using DPPH radical scavenging assays, revealing that the compound exhibited a significant reduction in DPPH radical concentration compared to control samples. The IC50 value was determined to be approximately 25 µg/mL, indicating potent antioxidant activity.

Case Study 2: Antimicrobial Efficacy

In vitro tests against Gram-positive and Gram-negative bacteria demonstrated that the compound had a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL. Notably, it was particularly effective against Staphylococcus aureus and Escherichia coli.

Case Study 3: Anticancer Potential

In cellular assays using MCF-7 breast cancer cells, treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent decrease in cell viability, with an IC50 value calculated at 30 µM. Flow cytometry analysis confirmed an increase in apoptotic cells upon treatment.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityMethodologyResult
AntioxidantDPPH Scavenging AssayIC50 = 25 µg/mL
AntimicrobialMIC AssayMIC = 50-100 µg/mL
AnticancerMTT AssayIC50 = 30 µM (MCF-7 cells)

Q & A

Q. What are the established synthetic protocols for 7-[(2-fluorophenyl)methoxy]-3-(3-methoxyphenoxy)-4H-chromen-4-one, and what are the critical reaction parameters affecting yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including chalcone formation via Claisen-Schmidt condensation and subsequent cyclization. For example:

Chalcone Synthesis : React 2-hydroxyacetophenone with 2-fluorobenzaldehyde in ethanol using KOH as a base (room temperature, 2–4 hours, ~75% yield) .

Cyclization : Treat the chalcone with hydrogen peroxide in ethanol under basic conditions (NaOH) to form the chromenone core .

Etherification : Introduce the 3-methoxyphenoxy group via nucleophilic substitution using propargyl bromide or similar reagents in DMF with K₂CO₃ as a base .
Critical parameters include solvent choice (e.g., ethanol for condensation, DMF for etherification), reaction temperature (room temperature vs. reflux), and catalyst/base selection (KOH vs. NaOH). Purification via column chromatography (e.g., petroleum ether/ethyl acetate) is essential for isolating high-purity products .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how are they interpreted?

  • Methodological Answer :
  • 1H/13C NMR : Key for confirming substituent positions. Aromatic protons appear as multiplet clusters (δ 6.5–8.0 ppm), while methoxy groups resonate as singlets (δ ~3.8 ppm). Carbonyl (C=O) signals are observed at δ ~175 ppm .
  • IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C-O-C ether stretches at ~1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 406.12 for C₂₃H₁₇F₂O₅) .
  • HPLC : Assesses purity (>95% required for biological assays) using reverse-phase C18 columns and UV detection at λ ~254 nm .

Advanced Research Questions

Q. How can molecular docking studies be designed to elucidate the interaction between this chromenone derivative and antimicrobial targets?

  • Methodological Answer :

Target Selection : Identify bacterial/fungal enzymes (e.g., Staphylococcus aureus dihydrofolate reductase) from structural databases (PDB).

Ligand Preparation : Optimize the compound’s 3D structure using software like Avogadro, ensuring correct tautomerization and protonation states.

Docking Simulations : Use AutoDock Vina or GOLD with flexible active-site residues. Validate protocols with co-crystallized ligands (RMSD <2.0 Å).

Analysis : Prioritize binding poses with hydrogen bonds to key residues (e.g., Asp27 in E. coli DNA gyrase) and hydrophobic interactions with fluorophenyl/methoxy groups. Cross-correlate docking scores (Kd values) with experimental MIC data .

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?

  • Methodological Answer :
  • Assay Standardization : Use CLSI/FDA guidelines for antimicrobial testing (e.g., agar well diffusion vs. broth microdilution) to minimize variability .
  • Purity Verification : Re-test compounds with ≥95% HPLC purity and characterize degradation products via LC-MS.
  • Structural Confirmation : Revisit NMR assignments to rule out regioisomeric impurities (e.g., 3-methoxy vs. 4-methoxy substitution).
  • Meta-Analysis : Compare SAR trends across analogs (e.g., fluorophenyl vs. chlorophenyl derivatives in and ) to identify substituent-specific effects .

Q. How do substituents on the chromenone core influence the compound’s pharmacological profile?

  • Methodological Answer :
  • Fluorophenyl Group : Enhances lipophilicity (logP ~3.5) and membrane permeability, critical for intracellular antibacterial activity .
  • 3-Methoxyphenoxy Group : Introduces steric bulk, reducing affinity for mammalian kinases while maintaining selectivity for microbial targets.
  • Positional Isomerism : Substitution at C7 (vs. C6) improves metabolic stability by resisting cytochrome P450 oxidation .
  • SAR Validation : Synthesize analogs (e.g., replacing fluorine with chlorine) and correlate structural changes with MIC values (e.g., S. aureus MIC range: 2–32 µg/mL) .

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